Heptakis-(2 3 6-tri-O-benzoyl)--CY Heptakis-(2 3 6-tri-O-benzoyl)--CY
Brand Name: Vulcanchem
CAS No.:
VCID: VC16636040
InChI: InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,154+,155-,156-,157-,158-,159-,160-,161-,183-,184-,185-,186-,187-,188-,189-/m1/s1
SMILES:
Molecular Formula: C189H154O56
Molecular Weight: 3321 g/mol

Heptakis-(2 3 6-tri-O-benzoyl)--CY

CAS No.:

Cat. No.: VC16636040

Molecular Formula: C189H154O56

Molecular Weight: 3321 g/mol

* For research use only. Not for human or veterinary use.

Heptakis-(2 3 6-tri-O-benzoyl)--CY -

Specification

Molecular Formula C189H154O56
Molecular Weight 3321 g/mol
IUPAC Name [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl benzoate
Standard InChI InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,154+,155-,156-,157-,158-,159-,160-,161-,183-,184-,185-,186-,187-,188-,189-/m1/s1
Standard InChI Key OPGCGZFLDYWLNO-PSJYIBRFSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC7C(OC(C(C7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(O3)C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin retains the macrocyclic structure of native β-cyclodextrin, which consists of seven α-1,4-linked D-glucopyranose units. Each glucose subunit undergoes benzoylation at the 2-, 3-, and 6-hydroxyl groups, resulting in 21 benzoyl substituents per molecule . The IUPAC name reflects this intricate substitution pattern:

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.2³,⁶.2⁸,¹¹.2¹³,¹⁶.2¹⁸,²¹]nonatetracontane]\text{[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.2³,⁶.2⁸,¹¹.2¹³,¹⁶.2¹⁸,²¹]nonatetracontane]}

This substitution disrupts the hydrogen-bonding network of native β-cyclodextrin, altering its solubility and cavity hydrophobicity.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC189H154O56\text{C}_{189}\text{H}_{154}\text{O}_{56}
Molecular Weight3321.21 g/mol
CAS Number23666-43-5
DensityNot reported
Boiling PointNot applicable (decomposes)
SolubilitySoluble in organic solvents (e.g., DMSO, chloroform)
AppearanceWhite to off-white powder

The benzoyl groups enhance lipophilicity, enabling solubility in nonpolar solvents—a stark contrast to native β-cyclodextrin, which is water-soluble . This property is critical for hosting hydrophobic guest molecules in organic media.

Synthesis and Preparation

Acylation Reaction Mechanism

The synthesis involves a multi-step acylation of β-cyclodextrin using benzoyl chloride or benzoic anhydride under controlled conditions. A typical procedure includes:

  • Dissolving β-cyclodextrin in anhydrous pyridine to activate hydroxyl groups.

  • Gradual addition of benzoyl chloride at 0–5°C to minimize side reactions.

  • Stirring at room temperature for 24–48 hours to ensure complete substitution.

  • Purification via column chromatography or recrystallization.

Thin-layer chromatography (TLC) monitors reaction progress, with the disappearance of β-cyclodextrin spots indicating completion.

Applications in Pharmaceutical and Analytical Sciences

Drug Solubilization and Delivery

The compound’s hydrophobic cavity facilitates inclusion complexes with poorly soluble drugs, enhancing bioavailability. For example, it has been used to solubilize antifungals like itraconazole, achieving a 15-fold increase in aqueous solubility. Binding constants (KaK_a) for such complexes typically range from 10310^3 to 106M110^6 \, \text{M}^{-1}, depending on guest molecule hydrophobicity.

Chiral Separation in Chromatography

In capillary electrophoresis and HPLC, Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin serves as a chiral stationary phase additive. It resolves enantiomers of acidic drugs (e.g., NSAIDs) via differential host-guest interactions, with separation factors (α\alpha) up to 1.8 .

Supramolecular Catalysis

The benzoylated cavity stabilizes transition states in organic reactions. In a study on Diels-Alder reactions, reaction rates increased by 200% when catalyzed by this cyclodextrin derivative.

Research Findings and Mechanistic Insights

Host-Guest Binding Dynamics

Nuclear Magnetic Resonance (NMR) studies reveal that the benzoyl groups induce a conformational "rigidification" of the cyclodextrin cavity, favoring planar aromatic guests. For instance, fluorescence spectroscopy shows a KaK_a of 2.5×104M12.5 \times 10^4 \, \text{M}^{-1} for pyrene inclusion.

Thermal Stability

Differential scanning calorimetry (DSC) indicates a glass transition temperature (TgT_g) of 127°C, with decomposition commencing at 290°C. This stability enables use in high-temperature applications, such as polymer processing.

Comparative Analysis with Methylated Derivatives

While Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (CAS 55216-11-0) exhibits superior aqueous solubility (50 mg/mL), the benzoylated derivative offers stronger binding for nonpolar guests due to π-π interactions . For example, the methylated derivative forms a 2:1 complex with cholesterol (Ka=2.2×106M2K_a = 2.2 \times 10^6 \, \text{M}^{-2}) but is unstable above 57°C .

SupplierLocationPurityPrice Range (USD/g)
BOC SciencesUnited States>98%250–350
Shanghai Hanhong ScientificChina

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